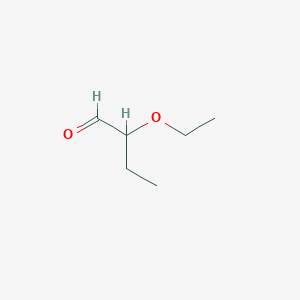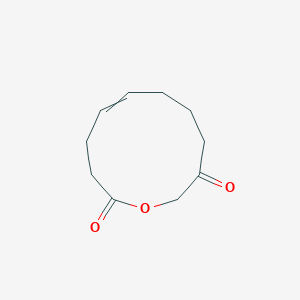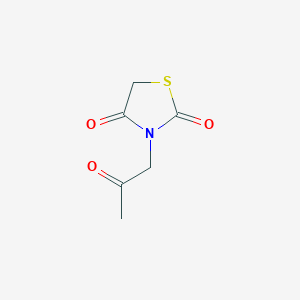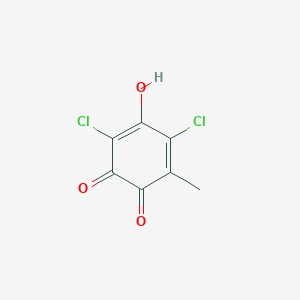
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one typically involves the bromination of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- 3,3-Dimethoxy-5,5-dimethylcyclohexan-1-one
- 4,4-Dichloro-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
Uniqueness
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms or without halogen substitution. The combination of bromine atoms and methoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial applications.
Eigenschaften
CAS-Nummer |
88089-24-1 |
|---|---|
Molekularformel |
C10H16Br2O3 |
Molekulargewicht |
344.04 g/mol |
IUPAC-Name |
4,4-dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16Br2O3/c1-8(2)5-7(13)6-9(14-3,15-4)10(8,11)12/h5-6H2,1-4H3 |
InChI-Schlüssel |
DOSAUTXYDBSFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(C1(Br)Br)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)





![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
